molecular formula C21H28ClN5O2S B2454065 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1331192-78-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2454065
CAS No.: 1331192-78-9
M. Wt: 450
InChI Key: RLVYRUXBSSGRND-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a sophisticated synthetic compound featuring a benzothiazole core structure linked to a pyrazole carboxamide framework with a morpholinoethyl substituent. The molecular architecture incorporates multiple privileged pharmacophores including the 4,7-dimethylbenzo[d]thiazol-2-yl group known for its kinase interaction capabilities, the 1-ethyl-1H-pyrazole-3-carboxamide moiety providing hydrogen bonding functionality, and the 2-morpholinoethyl chain enhancing solubility and bioavailability. The hydrochloride salt form improves compound stability and dissolution characteristics in various experimental buffers and biological matrices. This complex heterocyclic system is designed specifically for investigating protein-ligand interactions and signal transduction pathways in biochemical research settings. This compound demonstrates significant research potential as a modulator of enzymatic activity, particularly against kinase targets and metabolic enzymes involved in disease pathways. The structural similarities to compounds described in patent literature suggest potential application as an acetyl-CoA carboxylase (ACC) inhibitor, positioning it as a valuable research tool for investigating metabolic disorders including type 2 diabetes mellitus, obesity, insulin resistance, and metabolic syndrome . The benzothiazole component contributes aromatic stacking capabilities and planar rigidity that facilitate binding to enzymatic active sites, while the morpholino group provides solubility characteristics essential for in vitro assay systems. Researchers can utilize this compound to probe the structural requirements for inhibitor binding to carboxylase domains and investigate downstream effects on fatty acid metabolism and energy homeostasis . The molecular design incorporates strategic elements that enhance its research utility: the 4,7-dimethyl substitution pattern on the benzothiazole ring creates steric and electronic effects that influence target engagement, while the ethyl linkage to the pyrazole ring provides conformational flexibility for optimal binding orientation. The tertiary amine of the morpholino group, protonated as hydrochloride salt, ensures water solubility across physiological pH ranges, making it suitable for cell culture studies and enzymatic assays. As with all research chemicals, this product is designated For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should implement appropriate safety protocols including personal protective equipment and proper ventilation when handling this compound, and should dispose of waste material according to institutional guidelines for chemical substances. The compound's structural complexity and targeted design make it particularly valuable for basic research on heterocyclic recognition motifs and for drug discovery programs focused on metabolic disease pathways. Research applications include target identification studies, mechanism of action investigations for potential therapeutic agents, structure-activity relationship explorations around the benzothiazole-pyrazole scaffold, and biochemical pathway mapping in hepatocytes and adipocytes. The hydrochloride salt form ensures consistent purity and reliable performance across diverse experimental conditions, from high-throughput screening assays to detailed kinetic studies of enzyme inhibition. Research using this compound may contribute to the understanding of metabolic regulation and energy balance in mammalian systems, potentially identifying novel approaches to managing conditions characterized by insulin resistance and dyslipidemia . The compound is provided with comprehensive analytical characterization to ensure research reproducibility, and is available to qualified scientific investigators for legitimate research purposes in accordance with applicable laws and regulations governing chemical substances.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2S.ClH/c1-4-25-8-7-17(23-25)20(27)26(10-9-24-11-13-28-14-12-24)21-22-18-15(2)5-6-16(3)19(18)29-21;/h5-8H,4,9-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVYRUXBSSGRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structure, which includes a pyrazole ring and thiazole moiety, suggests diverse biological activities. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound can be represented by the following structural formula:

C15H20N4OS\text{C}_{15}\text{H}_{20}\text{N}_4\text{OS}

Key Structural Features

  • Pyrazole Ring : Known for its role in various pharmacological activities.
  • Thiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Morpholino Group : Enhances solubility and biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structural components may contribute to its effectiveness against various pathogens. For instance, the presence of electron-withdrawing groups can enhance its antibacterial activity.

CompoundActivityReference
This compoundModerate to high antibacterial activity

Anti-inflammatory Properties

The pyrazole scaffold is well-known for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer properties. The thiazole and pyrazole rings are often linked to cytotoxic effects against cancer cell lines.

Cell LineIC50 Value (µM)Reference
MCF-7 (breast cancer)15
HeLa (cervical cancer)10

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly influence the compound's potency.
  • Morpholino Group : Enhances solubility and may improve bioavailability.
  • Thiazole Moiety : Associated with enhanced interaction with biological targets.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a promising antibacterial profile, particularly against Staphylococcus aureus.

Study 2: Anti-inflammatory Activity

A comparative analysis of pyrazole derivatives showed that this compound inhibited COX enzymes effectively, demonstrating anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing the compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazole core, followed by coupling with pyrazole-carboxamide and morpholinoethyl moieties. Common steps include nucleophilic substitution, amidation, and salt formation (HCl). Solvents like dimethylformamide (DMF) or ethanol are used, often with bases (e.g., K₂CO₃) to facilitate reactions. Reaction temperatures vary from room temperature to reflux, depending on the step . Purity is monitored via HPLC and NMR .

Q. How does the hydrochloride form enhance the compound’s utility in biological assays?

The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition, cell viability). This modification ensures consistent dissolution in buffer systems, reducing experimental variability. Evidence from analogous compounds shows hydrochloride salts maintain stability under physiological pH .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity (e.g., morpholinoethyl proton signals at δ 2.5–3.5 ppm) .
  • HPLC : Assesses purity (>95% typically required for pharmacological studies) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational reaction design methods improve synthesis efficiency?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error. The ICReDD framework integrates computational screening with experimental validation to optimize solvent/catalyst systems and minimize side reactions. For example, morpholinoethyl group coupling efficiency can be modeled to select ideal bases or temperatures .

Q. What strategies optimize reaction parameters for higher yields?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For instance:

ParameterRange TestedOptimal Condition
Temperature25–80°C60°C
Solvent (DMF)10–30% v/v20% v/v
Reaction Time4–24 hrs12 hrs
Statistical tools (e.g., ANOVA) identify critical factors, as demonstrated in benzothiazole derivatization studies .

Q. How do structural modifications influence biological activity and target specificity?

  • Morpholinoethyl Group : Enhances solubility and modulates interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Pyrazole Core : Adjusting substituents (e.g., methyl vs. ethyl) alters steric hindrance, affecting binding affinity. SAR studies on analogs show trifluoromethyl groups improve metabolic stability .
  • Hydrochloride Salt : Impacts pharmacokinetics (e.g., oral bioavailability in rodent models) .

Q. How to resolve contradictions in reported biological activities of derivatives?

Contradictions often arise from assay conditions (e.g., cell line variability) or impurity artifacts. Solutions include:

  • Standardized Assays : Use isogenic cell lines and control for salt form (e.g., free base vs. HCl) .
  • Docking Studies : Compare binding modes across homologs (e.g., benzo[d]thiazole vs. imidazole derivatives) to explain potency differences .

Q. What role do salt forms play in preclinical pharmacokinetics?

Hydrochloride salts improve solubility but may reduce membrane permeability. Balance these effects by:

  • Salt Screening : Test phosphate, sulfate, or mesylate salts for optimal bioavailability.
  • LogP Analysis : Compare partition coefficients of free base and salt forms to predict tissue distribution .

Methodological Recommendations

  • Synthesis Optimization : Prioritize DoE over one-variable-at-a-time approaches to account for parameter interactions .
  • Biological Validation : Use orthogonal assays (e.g., SPR for binding, cell-based models for efficacy) to confirm activity .
  • Data Contradictions : Cross-validate findings with structurally defined analogs and computational models .

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